molecular formula C21H34N2O B7535210 N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide

N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide

Numéro de catalogue B7535210
Poids moléculaire: 330.5 g/mol
Clé InChI: ACBYZPWRICIIFT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DMXB-A is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor agonists. It was first synthesized in the 1990s and has since been studied extensively for its potential therapeutic applications. DMXB-A has been shown to have neuroprotective, anti-inflammatory, and analgesic effects, making it a promising candidate for the treatment of various neurological and inflammatory disorders.

Mécanisme D'action

DMXB-A acts as an agonist of the alpha7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation. Activation of the alpha7 receptor by DMXB-A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, as well as promoting neuronal survival and regeneration.
Biochemical and Physiological Effects:
DMXB-A has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, as well as promote neuronal survival and regeneration. DMXB-A has also been shown to have analgesic effects by reducing pain sensitivity.

Avantages Et Limitations Des Expériences En Laboratoire

DMXB-A has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. DMXB-A has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of DMXB-A is that it has a short half-life, which may limit its effectiveness in certain applications.

Orientations Futures

There are several future directions for research on DMXB-A. One area of interest is the potential use of DMXB-A as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of DMXB-A as a treatment for inflammatory disorders such as rheumatoid arthritis. Further research is needed to fully understand the mechanisms of action of DMXB-A and its potential therapeutic applications.

Méthodes De Synthèse

DMXB-A can be synthesized using a multi-step process that involves the reaction of 2-butanone with 2-bromoacetophenone, followed by the reaction of the resulting product with 2,3-dimethylcyclohexylamine. The final product is obtained through a series of purification steps, including crystallization and recrystallization.

Applications De Recherche Scientifique

DMXB-A has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its neuroprotective effects in conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. DMXB-A has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment option for conditions such as rheumatoid arthritis and chronic pain.

Propriétés

IUPAC Name

N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O/c1-6-14(2)18-11-7-8-12-20(18)23-21(24)17(5)22-19-13-9-10-15(3)16(19)4/h7-8,11-12,14-17,19,22H,6,9-10,13H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBYZPWRICIIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C(C)NC2CCCC(C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.